molecular formula C21H24N2O3 B1678821 Ajmalicine CAS No. 483-04-5

Ajmalicine

Cat. No. B1678821
CAS RN: 483-04-5
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-XJTZBENFSA-N
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Description

Ajmalicine, also known as δ-yohimbine or raubasine, is an antihypertensive drug used in the treatment of high blood pressure . It is one of the most popular antihypertensive drugs obtained from the root barks of Catharanthus roseus (L.) G. Don and Rauvolfia serpentine (L.) Benth. ex Kurz . It also has potential antimicrobial, cytotoxic, central depressant, and antioxidant activities .


Synthesis Analysis

Ajmalicine is synthesized through the terpenoid indole alkaloid (TIA) pathway . The terpenoid moiety is synthesized by the MEP pathway, which starts with pyruvate and D-glyceraldehyde-3-phosphate, followed by the involvement of DXS, DXR, MCT, MECS, HDS, and HDR genes . This results in isopentenyl diphosphate and dimethylallyl diphosphate, which are then synthesized into secologanin . The indole moiety is brought about by the indole pathway, where tryptophan decarboxylase (TDC) catalyzes the formation of tryptamine from tryptophan . Strictosidine synthase (STR) then catalyzes the formation of strictosidine from the intermediates of the previous pathways . Strictosidine is the common precursor for all terpenoid indole alkaloids .


Molecular Structure Analysis

Ajmalicine is a monoterpenoid indole alkaloid . Its molecular formula is C21H24N2O3 .


Chemical Reactions Analysis

Ajmalicine biosynthesis involves several key genes of the terpenoid indole alkaloid (TIA) pathway, namely G10H, 10HGO, TDC, SLS, STR, and SDG . Fluxomic analysis of the ajmalicine biosynthesis in transgenic C. roseus cell lines revealed that the order of the regulatory activity of the key genes of the TIA pathway was STR > TDC > G10H > SDG > 10HGO > SLS .


Physical And Chemical Properties Analysis

Ajmalicine has a molecular weight of 352.434 g·mol−1 . It is a yellowish powder .

Scientific Research Applications

Monitoring and Metabolic Engineering of Ajmalicine

  • Real-Time Monitoring in Living Cells : A significant advancement in ajmalicine research involves the development of a FRET-based tool for real-time monitoring of ajmalicine in living cells. This tool, named FLIP-Ajn, enables the measurement of ajmalicine flux in various systems, including bacteria, yeast, animal cell lines, and plant suspension cultures. It's crucial in studying the metabolic pathway of ajmalicine and aids in identifying regulatory steps for its synthesis (Ambrin et al., 2019).
  • Metabolic Regulation in Catharanthus Roseus : Research on the metabolic regulation of ajmalicine biosynthesis in Catharanthus roseus suspension culture has been conducted. This involved using the FLIP-Ajn nanosensor to monitor ajmalicine levels in response to silencing of key genes in the terpenoid indole alkaloid pathway. The study identified strictosidine synthase as a potential regulatory gene in ajmalicine biosynthesis (Ambrin et al., 2020).

Industrial Production and Enhancement Techniques

  • Bioreactor Cultivation for Production : Large-scale cultivation of Catharanthus roseus cells in bioreactors has been optimized for ajmalicine production. This includes techniques like using enriched media and optimizing environmental conditions for maximizing ajmalicine yield (Fulzele & Heble, 1994).
  • Effect of Stress Factors : The impact of various stress factors on ajmalicine production in Catharanthus roseus has been studied. Factors like mannitol, sodium chloride, potassium chloride, cadmium chloride, and polyvinyl pyrrolidone have been shown to significantly influence ajmalicine accumulation, highlighting the potential for enhancing production through controlled stress application (Thakore et al., 2012).

Medicinal and Therapeutic Applications

  • Antihypertensive Properties : Ajmalicine has been recognized for its antihypertensive properties. A study on the therapeutic mechanism of ajmalicine and total alkaloids from Rauvolfia verticillata in spontaneously hypertensive rats provides insight into its effects on blood pressure regulation (Feng et al., 2014).

Enhancing Ajmalicine Production

  • Nutrient Deficiencies Impact on Bioproduction : Research has demonstrated that macro-nutrient deficiencies and boron can significantly affect ajmalicine bioproduction in Catharanthus roseus roots. This study provides insights into how varying nutrient levels can be manipulated to optimize ajmalicine production (Freitas et al., 2016).

Endophyte-Mediated Production Enhancement

  • Role of Endophytes : The role of endophytes in enhancing ajmalmalicine production has been explored. Endophytes, specifically from the Catharanthus roseus plant, have been shown to significantly increase the content of ajmalicine and serpentine in the roots. This suggests the potential use of endophytes as bio-inoculants for increasing the production of key alkaloids (Singh et al., 2019).

Safety And Hazards

During handling of Ajmalicine, it is recommended to avoid formation of dust and contact with skin and eyes . Suitable personal protective equipment should be worn .

Future Directions

As the demand for Ajmalicine is significantly high, metabolic engineering approaches are being tried to increase its production in both homologous and heterologous systems . The metabolic engineering approach requires knowledge of the metabolic regulation of the alkaloid . For understanding the metabolic regulation, fluxomic analysis is important as it helps in understanding the flux of the alkaloid through the complicated metabolic pathway . The future of Ajmalicine research lies in the development of more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants .

properties

IUPAC Name

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-XJTZBENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904151
Record name Raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajmalicine

CAS RN

483-04-5
Record name Ajmalicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raubasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raubasine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raubasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ajmalicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAUBASINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,800
Citations
MH Zenk, H El-Shagi, H Arens, J Stöckigt… - Plant Tissue Culture and …, 1977 - Springer
… low amounts of ajmalicine, but relatively large amounts of serpentine are produced. This latter compound is first isolated then converted to ajmalicine. The biosynthesis of ajmalicine and …
Number of citations: 412 link.springer.com
CG Sudha, BO Reddy, GA Ravishankar, S Seeni - Biotechnology letters, 2003 - Springer
… Ajmaline (0.003 mg g −1 dry wt) and ajmalicine (0.0007 mg g … and ajmalicine in hairy root cultures of Rauvolfia micrantha. … of ajmaline and ajmalicine under the influence of auxins. …
Number of citations: 106 link.springer.com
A Srivastava, AK Tripathi, R Pandey… - Journal of …, 2006 - academic.oup.com
A sensitive and reproducible reversed-phase high-performance liquid chromatography (HPLC) method using photodiode array detection is established for the simultaneous quantitation …
Number of citations: 88 academic.oup.com
MH Zenk - Journal of Natural Products, 1980 - ACS Publications
… RIA method with antibodies directed against ajmalicine (1) to … of ajmalicine (1), tetrahydroalstonine (2) and 19-epi-ajmalicine (… Since ajmalicine (1) is not converted into its …
Number of citations: 83 pubs.acs.org
A Namdeo, S Patil, DP Fulzele - Biotechnology progress, 2002 - Wiley Online Library
… Quantification of Ajmalicine. Harvested cells and medium were … of ajmalicine (Sigma). Co-chromatography of the extracts was also performed with the standard samples of ajmalicine. …
Number of citations: 188 aiche.onlinelibrary.wiley.com
CA Jaleel, R Gopi, GMA Lakshmanan… - Plant Science, 2006 - Elsevier
… planting and the antioxidant potentials and ajmalicine content were estimated. The … ajmalicine content increased significantly under triadimefon treatment. The increase in ajmalicine …
Number of citations: 261 www.sciencedirect.com
S Liu, M Dang, Y Lei, SS Ahmad… - Current …, 2020 - ingentaconnect.com
… In this work, a screened inhibitor Ajmalicine similarity search … The docking results revealed Ajmalicine, a prominent natural … better interactions in comparison to Ajmalicine with the target …
Number of citations: 10 www.ingentaconnect.com
RK Satdive, DP Fulzele, S Eapen - Biotechnology progress, 2003 - Wiley Online Library
… (0.039% DW) of ajmalicine and released 0.852 g/L of ajmalicine in the culture medium … of IAA stimulated ajmalicine production but released a smaller amount of ajmalicine into the …
Number of citations: 36 aiche.onlinelibrary.wiley.com
P Kashyap, V Kalaiselvan, R Kumar, S Kumar - Molecules, 2020 - mdpi.com
… alkaloids; reserpine (RES) and ajmalicine (AJM). Reserpine … solubility nature, whereas ajmalicine has also been reported … drug ligand potential of reserpine and ajmalicine. The selected …
Number of citations: 26 www.mdpi.com
CA Jaleel, R Gopi, P Manivannan, B Sankar… - Colloids and surfaces B …, 2007 - Elsevier
… The alkaloid ajmalicine was extracted … of ajmalicine when compared to untreated control as well as foliar-sprayed plants. There was no significant enhancement in GSH and ajmalicine …
Number of citations: 98 www.sciencedirect.com

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